4-Methyloctahydropyrrolo[1,2-a]pyrimidine
Description
4-Methyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrimidine system with a methyl substituent. Its molecular formula is C₈H₁₅N₃, and it features a saturated octahydro structure, enhancing its conformational rigidity compared to non-hydrogenated analogs . The methyl group at the 4-position likely influences its electronic and steric properties, impacting reactivity and biological interactions.
Properties
CAS No. |
515145-52-5 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-4-5-9-8-3-2-6-10(7)8/h7-9H,2-6H2,1H3 |
InChI Key |
LFQUINRSGOZCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2N1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctahydropyrrolo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the reaction of 2-aminopyrrolidine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-Methyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of Pyrrolo[1,2-a]pyrimidine
6-Heptyloctahydropyrrolo[1,2-a]pyrimidine
- Molecular Formula : C₁₄H₂₇N₃
- Key Differences: Features a heptyl substituent at the 6-position instead of a methyl group.
- Properties : Higher molecular weight (245.39 g/mol) and logP value compared to the methyl derivative, suggesting enhanced lipophilicity .
Hexahydropyrrolo[1,2-a]pyrimidine
- Molecular Formula : C₇H₁₂N₂
- Key Differences : Lacks the methyl group and has a partially unsaturated structure. The reduced saturation decreases rigidity, possibly affecting binding affinity to biological targets .
Table 1: Structural Comparison of Pyrrolo[1,2-a]pyrimidine Derivatives
| Compound | Molecular Formula | Substituent Position | Saturation | Key Properties |
|---|---|---|---|---|
| 4-Methyloctahydropyrrolo[1,2-a]pyrimidine | C₈H₁₅N₃ | 4-Methyl | Octahydro | Moderate lipophilicity, rigid |
| 6-Heptyloctahydropyrrolo[1,2-a]pyrimidine | C₁₄H₂₇N₃ | 6-Heptyl | Octahydro | High lipophilicity, bulky |
| Hexahydropyrrolo[1,2-a]pyrimidine | C₇H₁₂N₂ | None | Hexahydro | Flexible, lower molecular weight |
Functional Analogues: Pyrimido[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines
Pyrimido[1,2-a]pyrimidines
- Structure : Composed of two fused pyrimidine rings. Derivatives often include electron-withdrawing/donating groups (e.g., carboxylates) at the 3-position .
- However, synthesized derivatives exhibited weak activity (MIC >100 µg/mL against Staphylococcus aureus and Escherichia coli) . Antioxidant: DPPH radical scavenging activity ranged from 3.86–16.59% at 1 mM, significantly lower than ascorbic acid (control) .
Imidazo[1,2-a]pyrimidines
- Structure : Fused imidazole-pyrimidine system with substitutions at the 2- and 7-positions (e.g., aryl or alkyl groups) .
- Biological Activity :
Table 2: Functional Comparison with Pyrimido and Imidazo Derivatives
Biological Activity
4-Methyloctahydropyrrolo[1,2-a]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a unique bicyclic structure that contributes to its interaction with biological targets. Its structural formula can be represented as follows:
This structure allows for diverse interactions with various molecular targets, leading to a range of biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this scaffold have been shown to inhibit key signaling pathways involved in cancer proliferation.
- Inhibition of Cell Proliferation : Several derivatives have demonstrated significant inhibitory effects on cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 0.24 μM to 3.91 μM .
- Cell Cycle Arrest : The compounds induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .
- Apoptosis Induction : Compounds derived from this scaffold have been reported to promote apoptosis in various cancer cell lines by regulating apoptosis-related proteins .
Table: Summary of Biological Activities
Notable Research Findings
- A study indicated that specific derivatives effectively inhibited the phosphorylation of AKT and ERK1/2 pathways in cancer cells, suggesting a multifaceted approach to targeting tumor growth .
- Another research effort demonstrated that certain derivatives could selectively inhibit USP28, a deubiquitinase linked to cancer progression, further expanding the therapeutic potential of this compound class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
